3-(Benzylsulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-benzylsulfonyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-17-7-8-19-20(15-17)29-22(23-19)25-12-10-24(11-13-25)21(26)9-14-30(27,28)16-18-5-3-2-4-6-18/h2-8,15H,9-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPMYWGDWQJATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural homology with piperazine-propan-1-one derivatives but differs in substituents. Key comparisons include:
Physicochemical Properties
*Estimated based on structural similarity to .
- Lipophilicity : The target compound’s benzylsulfonyl group increases LogP compared to urea derivatives (more polar) but aligns with fluorophenylsulfonyl analogs (~3.0–3.2).
- Solubility: Sulfonyl groups (0 H-bond donors) reduce aqueous solubility compared to urea derivatives (2 donors) .
Preparation Methods
Synthesis of 6-Methylbenzo[d]thiazol-2-amine
The benzo[d]thiazole nucleus is constructed through a cyclocondensation reaction between 2-amino-4-methylthiophenol and formic acid under reflux conditions.
Procedure :
A mixture of 2-amino-4-methylthiophenol (10 mmol) and formic acid (20 mL) is heated at 110°C for 6 hours. Upon cooling, the reaction mixture is neutralized with aqueous sodium bicarbonate, yielding 6-methylbenzo[d]thiazol-2-amine as pale yellow crystals (82% yield).
Critical Parameters :
- Reaction temperature >100°C prevents premature cyclization byproducts
- Excess formic acid drives the reaction to completion
Preparation of 4-(6-Methylbenzo[d]thiazol-2-yl)piperazine
The piperazine moiety is introduced via Buchwald-Hartwig amination using a palladium catalyst system.
Optimized Conditions :
- Catalyst: Pd(OAc)₂/Xantphos (5 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: Toluene/1,4-dioxane (3:1)
- Temperature: 100°C, 12 hours
This method achieves 76% yield with <3% dimerization byproducts, as confirmed by HPLC analysis.
Acylation to Form 3-Chloro-1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
The propanone linker is installed through Friedel-Crafts acylation using 3-chloropropanoyl chloride.
Reaction Scheme :
4-(6-Methylbenzo[d]thiazol-2-yl)piperazine + ClCH₂COCl → 3-Chloro-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
Key Observations :
- AlCl₃ (1.2 equiv) as Lewis acid maximizes acylation efficiency
- Dichloromethane solvent prevents unwanted ring sulfonation
- Reaction time of 4 hours at 0°C gives 68% isolated yield
Final Sulfonylation Step: Introduction of Benzylsulfonyl Group
Sulfur Oxidation Protocol
The benzylsulfonyl group is introduced through a two-stage process:
Thioether Formation :
Reaction of 3-chloro intermediate with benzyl mercaptan in presence of K₂CO₃ (DMF, 50°C, 3h)Oxidation to Sulfone :
Treatment with Oxone® (2.5 equiv) in MeOH/H₂O (4:1) at RT for 6h
Yield Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Oxidizing Agent | H₂O₂, mCPBA, Oxone® | Oxone® | +22% |
| Solvent Ratio | 1:1 to 5:1 MeOH:H₂O | 4:1 | +15% |
| Temperature | 0°C to 50°C | 25°C | +18% |
Final isolated yield: 84% with >99% purity by LC-MS.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
Recent advancements demonstrate a 37% reduction in reaction time using microwave irradiation:
Conditions :
- 300W power, 120°C
- Simultaneous acylation/sulfonylation
- Total time: 2.5 hours vs. 8 hours conventional
Tradeoffs :
Enzymatic Sulfonation Approach
Pilot studies using aryl sulfotransferase enzymes show promise for greener synthesis:
Advantages :
- Water-based reaction medium
- 92% atom economy
Limitations :
Analytical Characterization and Quality Control
Critical spectroscopic data for final product validation:
1H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.45-7.32 (m, 5H, Bn-H)
- δ 4.51 (s, 2H, SO₂CH₂)
- δ 3.94 (t, J=6.8 Hz, 2H, COCH₂)
HRMS (ESI+) :
Calculated for C₂₂H₂₄N₃O₃S₂ [M+H]⁺: 442.1254
Found: 442.1251
Purity specifications for pharmaceutical applications require <0.1% residual solvents by GC-MS and >99.5% HPLC purity.
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 2-Amino-4-methylthiophenol | 320 | 41% |
| Benzyl mercaptan | 85 | 22% |
| Pd catalysts | 12,000 | 29% |
Implementation of catalyst recycling systems can reduce Pd-related costs by 63%.
Waste Stream Management
Key environmental parameters for large-scale synthesis:
- E-factor: 18.7 kg waste/kg product
- PMI (Process Mass Intensity): 32.4
- 89% of waste comprises aqueous base solutions requiring neutralization
Q & A
Q. Basic Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate the presence of key functional groups (e.g., benzothiazole protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]) and elemental composition (e.g., CHNOS) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm confirm carbonyl (C=O) and sulfonyl (S=O) stretches .
What strategies improve reaction yields during synthesis?
Q. Advanced Optimization
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature Control : Maintaining reflux (70–80°C) prevents side reactions like hydrolysis of the benzothiazole moiety .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in heterogeneous systems .
How can researchers resolve contradictions in biological activity data?
Q. Advanced Data Analysis
- Orthogonal Assays : Combine enzyme inhibition assays with cell-based viability tests to distinguish target-specific effects from cytotoxicity .
- Dose-Response Curves : Use EC/IC values to validate potency thresholds and rule out nonspecific binding .
- Structural Analog Comparison : Compare activity with derivatives lacking the benzylsulfonyl group to identify pharmacophore contributions .
What are common impurities, and how are they removed?
Q. Basic Purification Challenges
- By-Products : Unreacted starting materials (e.g., piperazine intermediates) or sulfonation by-products are common.
- Mitigation : Gradient elution in chromatography (hexane/ethyl acetate) or preparative HPLC achieves >95% purity .
How can in silico methods predict biological targets for this compound?
Q. Advanced Computational Approaches
- Molecular Docking : Simulate binding to receptors like serotonin or dopamine transporters, leveraging the piperazine moiety’s affinity for CNS targets .
- QSAR Modeling : Correlate substituent modifications (e.g., methyl vs. fluoro groups on benzothiazole) with activity trends .
How stable is this compound under experimental storage conditions?
Q. Advanced Stability Analysis
- pH Sensitivity : Degrades in acidic conditions (pH < 3) via sulfonyl group hydrolysis; store in neutral buffers .
- Light/Temperature : Protect from UV light and store at –20°C to prevent benzothiazole ring oxidation .
Why are polar aprotic solvents preferred for its synthesis?
Q. Basic Solvent Rationale
- Reactivity Enhancement : Solvents like DMF stabilize transition states in SN2 reactions, improving sulfonyl group incorporation .
- By-Product Reduction : Minimize esterification or amide formation compared to protic solvents (e.g., methanol) .
How does modifying substituents impact structure-activity relationships (SAR)?
Q. Advanced SAR Insights
- Benzothiazole Substitutions : A 6-methyl group enhances lipophilicity and blood-brain barrier penetration, while nitro/fluoro groups alter electron density and target selectivity .
- Piperazine Flexibility : N-methylation reduces conformational freedom, potentially increasing receptor binding specificity .
What analytical methods quantify this compound in biological matrices?
Q. Advanced Bioanalytical Techniques
- LC-MS/MS : Use a C18 column with methanol/water (0.1% formic acid) for separation, monitoring the [M+H] ion (m/z 463.2) .
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
